molecular formula C22H19N5O3S B11417144 3-[(4-ethylphenyl)sulfonyl]-N-(furan-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(4-ethylphenyl)sulfonyl]-N-(furan-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11417144
M. Wt: 433.5 g/mol
InChI Key: DBQQXXDGYJZOLM-UHFFFAOYSA-N
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Description

3-(4-ETHYLBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that features a unique combination of functional groups, including a triazoloquinazoline core, a furan ring, and an ethylbenzenesulfonyl moiety

Preparation Methods

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Furan Ring: This step may involve the use of furan derivatives and coupling reactions.

    Attachment of the Ethylbenzenesulfonyl Group: This can be done through sulfonylation reactions using ethylbenzenesulfonyl chloride and suitable bases.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

3-(4-ETHYLBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.

    Reduction: Reduction reactions can target specific functional groups, such as the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar compounds to 3-(4-ETHYLBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazoline derivatives and sulfonyl-containing compounds. What sets this compound apart is the specific combination of functional groups, which may confer unique reactivity and properties. Similar compounds might include:

    Triazoloquinazoline Derivatives: Compounds with variations in the substituents on the triazoloquinazoline core.

    Sulfonyl-Containing Compounds: Molecules with different sulfonyl groups attached to various aromatic or heterocyclic systems.

This detailed overview provides a comprehensive understanding of 3-(4-ETHYLBENZENESULFONYL)-N-[(FURAN-2-YL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H19N5O3S

Molecular Weight

433.5 g/mol

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-(furan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C22H19N5O3S/c1-2-15-9-11-17(12-10-15)31(28,29)22-21-24-20(23-14-16-6-5-13-30-16)18-7-3-4-8-19(18)27(21)26-25-22/h3-13H,2,14H2,1H3,(H,23,24)

InChI Key

DBQQXXDGYJZOLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CO5

Origin of Product

United States

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